Spiro[3.5]non-5-en-7-one

Lipophilicity Drug-likeness Spirocyclic scaffold

Spiro[3.5]non-5-en-7-one (C₉H₁₂O, MW 136.19 g/mol) is a carbocyclic spirocompound comprising a cyclobutane ring fused to a cyclohexenone ring via a shared quaternary spiro carbon. The molecule features an α,β-unsaturated ketone (enone) functional group within a rigid, three-dimensional scaffold possessing zero rotatable bonds, a computed LogP of 1.40, and a boiling point of 241.8 ± 10.0 °C.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
Cat. No. B13069343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.5]non-5-en-7-one
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCC(=O)C=C2
InChIInChI=1S/C9H12O/c10-8-2-6-9(7-3-8)4-1-5-9/h2,6H,1,3-5,7H2
InChIKeyLWJDSISBAOLLQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.5]non-5-en-7-one (CAS 1346808-58-9): A Conformationally Rigid Enone Building Block for Spirocyclic Library Synthesis


Spiro[3.5]non-5-en-7-one (C₉H₁₂O, MW 136.19 g/mol) is a carbocyclic spirocompound comprising a cyclobutane ring fused to a cyclohexenone ring via a shared quaternary spiro carbon . The molecule features an α,β-unsaturated ketone (enone) functional group within a rigid, three-dimensional scaffold possessing zero rotatable bonds, a computed LogP of 1.40, and a boiling point of 241.8 ± 10.0 °C . This compound serves as a minimalist, synthetically tractable surrogate for the spiro[3.5]non-5-ene core found in the bioactive cryptolaevilactone family of meroterpenoid natural products [1][2].

Why Spiro[3.5]non-5-en-7-one Cannot Be Replaced by Spiro[3.5]nonane, Spiro[3.5]nonan-7-one, or 2-Oxaspiro[3.5]nonan-7-one


Spiro[3.5]non-5-en-7-one occupies a narrow and functionally critical physicochemical window distinct from its closest commercially available analogs. The fully saturated parent hydrocarbon spiro[3.5]nonane (LogP ~4.2–4.3, zero H-bond acceptors) is excessively lipophilic and lacks any polar anchoring point [1]. The saturated ketone spiro[3.5]nonan-7-one (XLogP3 1.9) is more lipophilic and lacks the conjugated enone system required for Michael addition chemistry [2]. The heteroatom-containing 2-oxaspiro[3.5]nonan-7-one (XLogP3 0.1) is substantially more polar and introduces an oxetane oxygen that alters ring electronics and conformational preferences [3]. The target compound's enone moiety — absent in all three comparators — provides a specific vector for covalent probe design, conjugate addition derivatization, and photochemical [2+2] cycloaddition that the saturated or heteroatom-substituted analogs cannot replicate [4]. These differences render generic substitution chemically and pharmacologically unsound.

Quantitative Differential Evidence: Spiro[3.5]non-5-en-7-one Versus Closest Structural Analogs


Lipophilicity (LogP) Positioning: Spiro[3.5]non-5-en-7-one Occupies a Balanced Polarity Window Between Highly Lipophilic and Overly Polar Analogs

Spiro[3.5]non-5-en-7-one exhibits a measured/computed LogP of 1.40 , placing it in a balanced lipophilicity range amenable to both membrane permeability and aqueous solubility. By contrast, the parent hydrocarbon spiro[3.5]nonane has an XLogP3 of 4.2 [1], the saturated ketone spiro[3.5]nonan-7-one has an XLogP3 of 1.9 [2], and 2-oxaspiro[3.5]nonan-7-one has an XLogP3 of 0.1 [3]. The target compound's LogP of 1.40 is approximately 2.8 log units lower than the parent hydrocarbon and 1.3 log units higher than the oxa-analog, positioning it within the optimal oral drug-likeness range (LogP 1–3).

Lipophilicity Drug-likeness Spirocyclic scaffold

Boiling Point Elevation: Enhanced Intermolecular Interaction Strength Compared to Saturated Analogs

Spiro[3.5]non-5-en-7-one exhibits a boiling point of 241.8 ± 10.0 °C at 760 mmHg , which is 68.7 °C higher than the parent hydrocarbon spiro[3.5]nonane (173.1 ± 7.0 °C) and 28.7 °C higher than the saturated ketone spiro[3.5]nonan-7-one (213.1 ± 8.0 °C) [1]. This substantial boiling point elevation reflects the contribution of the conjugated enone system to stronger dipole–dipole interactions and polarizability compared to the isolated ketone or the fully saturated scaffold.

Thermophysical property Intermolecular interaction Distillation purification

Enone Functional Group: Unique Michael Acceptor Reactivity Absent in Saturated Spiro[3.5]nonane Analogs

Spiro[3.5]non-5-en-7-one contains an α,β-unsaturated ketone (enone) functional group within a zero-rotatable-bond spirocyclic framework . This enone serves as a soft electrophilic Michael acceptor capable of forming covalent adducts with thiol nucleophiles (e.g., cysteine residues in proteins). By contrast, spiro[3.5]nonane lacks any heteroatom or unsaturation (H-bond acceptor count = 0) [1], and spiro[3.5]nonan-7-one bears only an isolated ketone without the conjugated double bond required for Michael reactivity . The enone moiety thus provides a unique covalent warhead vector for targeted covalent inhibitor (TCI) design not available with any of the fully saturated spiro[3.5]nonane scaffold analogs.

Enone Michael addition Covalent inhibitor Chemical biology

Natural Product Scaffold Precedent: Cryptolaevilactones with Spiro[3.5]non-5-ene Core Demonstrate Selective Cytotoxicity at Low Micromolar Potency

The spiro[3.5]non-5-ene core of Spiro[3.5]non-5-en-7-one is the defining structural motif of the cryptolaevilactone family (CLs A–L), unique meroterpenoid natural products isolated from Cryptocarya laevigata [1][2]. Among the cryptolaevilactones G–L series, compounds 2 and 4 exhibited cytotoxicity against human lung and colorectal cancer cell lines with IC₅₀ values ranging from 2.3 to 4.2 μM, while remaining inactive toward noncancerous lung and colorectal cells [2]. This selective cytotoxicity provides a validated natural-product precedent that the spiro[3.5]non-5-ene scaffold can engage biological targets with therapeutically relevant potency and selectivity. No comparable bioactivity data have been reported for the fully saturated spiro[3.5]nonane or spiro[3.5]nonan-7-one scaffolds in the same assays.

Natural product Cytotoxicity Meroterpenoid Anticancer

Conformational Rigidity with Directed Reactivity: Zero Rotatable Bonds Plus Enone Polarization Distinct from All Comparators

Spiro[3.5]non-5-en-7-one possesses zero rotatable bonds , a feature shared with all spiro[3.5]nonane analogs. However, the target compound uniquely combines this complete conformational restriction with a polarized enone system (dipole from conjugated C=C–C=O). Spiro[3.5]nonane has zero rotatable bonds but no polar functional group [1]; spiro[3.5]nonan-7-one has zero rotatable bonds with only an isolated ketone dipole [2]; and 2-oxaspiro[3.5]nonan-7-one introduces an oxetane oxygen that alters ring geometry and electronics (XLogP3 0.1) [3]. The target compound's combination of complete rigidity and enone polarization provides a fixed exit vector with predictable electrostatic properties, a highly desirable feature for fragment-based drug discovery (FBDD) where 3D shape diversity and electrostatic complementarity drive hit identification.

Conformational rigidity Spiro scaffold Fragment-based drug discovery 3D diversity

Optimal Research and Industrial Application Scenarios for Spiro[3.5]non-5-en-7-one Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring 3D Shape Diversity with Balanced Lipophilicity

With a LogP of 1.40 [1], zero rotatable bonds, and an enone dipole, Spiro[3.5]non-5-en-7-one is ideally suited as a fragment screening compound in FBDD campaigns. Its intermediate lipophilicity satisfies Rule-of-3 criteria for fragment libraries, unlike the excessively lipophilic spiro[3.5]nonane (XLogP3 4.2) or the overly polar 2-oxaspiro[3.5]nonan-7-one (XLogP3 0.1) [1]. The enone provides a measurable electrostatic anchor for binding site engagement, while complete conformational restriction maximizes the entropic efficiency of any binding interaction detected by SPR, NMR, or thermal shift assays [2].

Covalent Probe and Targeted Covalent Inhibitor (TCI) Design Leveraging the Enone Michael Acceptor

The α,β-unsaturated ketone of Spiro[3.5]non-5-en-7-one serves as a soft electrophilic warhead for reversible or irreversible covalent modification of cysteine residues in target proteins [1]. This reactivity is structurally impossible with spiro[3.5]nonane or spiro[3.5]nonan-7-one [1]. The cryptolaevilactone natural products, which embed the same spiro[3.5]non-5-ene core, demonstrate that this scaffold can achieve selective cytotoxicity (IC₅₀ 2.3–4.2 μM) while sparing noncancerous cells [2], providing a validated starting point for covalent inhibitor lead generation programs targeting oncology or anti-infective indications.

Photochemical [2+2] Cycloaddition Substrate for Constructing Complex Polycyclic Architectures

The enone moiety of Spiro[3.5]non-5-en-7-one renders it a competent substrate for photochemical [2+2] cycloaddition reactions with electron-rich alkenes such as tetramethoxyethylene, a well-established methodology for constructing 1-oxaspiro[3.5]non-5-ene derivatives in high yields [1]. This photochemical reactivity pathway is unique to the enone-containing scaffold; neither spiro[3.5]nonane nor spiro[3.5]nonan-7-one can participate in analogous [2+2] photocycloadditions. The resulting photoadducts represent structurally complex, three-dimensional building blocks for diversity-oriented synthesis and natural product analog generation [1].

Total Synthesis of Cryptolaevilactone Analogs and Meroterpenoid Natural Product Derivatives

Spiro[3.5]non-5-en-7-one serves as a simplified model substrate for developing and optimizing synthetic routes to the cryptolaevilactone class of meroterpenoid natural products [1][2]. The total synthesis of cryptolaevilactone model compounds has been achieved via pinacol-like rearrangement to construct the spiro[3.5]nonane ring system [1]. Using Spiro[3.5]non-5-en-7-one as a starting material or key intermediate enables medicinal chemistry teams to prepare structurally diverse cryptolaevilactone-inspired libraries for structure-activity relationship (SAR) exploration, building on the validated cytotoxicity of the natural product series (IC₅₀ 2.3–4.2 μM) [2].

Quote Request

Request a Quote for Spiro[3.5]non-5-en-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.